molecular formula C16H14N2O B5852884 5-Methyl-1,2-diphenylpyrazol-3-one CAS No. 52128-85-5

5-Methyl-1,2-diphenylpyrazol-3-one

Cat. No.: B5852884
CAS No.: 52128-85-5
M. Wt: 250.29 g/mol
InChI Key: CUKIVZPMDBQMFQ-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Pyrazolone (B3327878) Research

The journey into the world of pyrazolone chemistry began in 1883 with the pioneering work of German chemist Ludwig Knorr. drugfuture.comjk-sci.com While attempting to synthesize quinoline (B57606) derivatives, Knorr accidentally discovered a pyrazolone derivative he named antipyrine, which was found to have significant antipyretic and analgesic properties. This discovery marked the dawn of synthetic pharmaceuticals and ignited immense interest in pyrazolone and its derivatives. researchgate.net

The foundational method for creating the pyrazolone ring system is the Knorr pyrazole (B372694) synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines. drugfuture.comjk-sci.com This versatile reaction has been the cornerstone of pyrazolone chemistry, allowing for the synthesis of a wide array of derivatives. ijpsr.com Over the decades, research has expanded from the initial focus on the medicinal applications of pyrazolones to their use as dyes, pigments, and chelating agents for metal extraction. ijpsr.com The rich and diverse biological activities of pyrazolone derivatives, including antimicrobial, anti-inflammatory, and antitumor properties, have ensured their continued relevance in academic and industrial research. ijpsr.comresearchgate.net

Rationale for Dedicated Academic Inquiry into 5-Methyl-1,2-diphenylpyrazol-3-one

While extensive research has been conducted on the broader family of pyrazolones, dedicated academic inquiry specifically into this compound is less documented. However, the rationale for its study can be inferred from the research interests surrounding closely related N-phenyl and diphenyl pyrazolone derivatives. These compounds are of significant interest for several key reasons:

Structural Complexity and Isomerism: The presence of two phenyl groups on the nitrogen atoms of the pyrazolone ring introduces significant steric and electronic effects, influencing the molecule's conformation and reactivity. The potential for isomerism, depending on the substitution pattern, presents a fundamental academic challenge in synthesis and characterization.

Coordination Chemistry: Pyrazolone derivatives are well-known for their ability to act as ligands, forming stable complexes with a variety of metal ions. The specific arrangement of donor atoms in this compound makes it a candidate for the synthesis of novel coordination compounds with potentially interesting catalytic or material properties.

Scaffold for Bioactive Molecules: The pyrazolone nucleus is a recognized pharmacophore, a molecular framework responsible for a drug's physiological effects. ijpsr.com The diphenyl substitution pattern offers a unique scaffold that can be further functionalized to explore new therapeutic agents. Research on related N-phenyl pyrazoline derivatives has shown potential in developing inhibitors for proteins like EGFR, which are implicated in cancer. researchgate.net

Material Science Applications: The rigid, aromatic structure of diphenylpyrazolones suggests potential applications in materials science. For instance, related compounds have been investigated for their fluorescent and photochromic properties, making them candidates for use in dyes and molecular switches. ijpsr.com

Broad Research Themes and Methodological Approaches in this compound Studies

The study of this compound and its analogues generally encompasses several key research themes, employing a range of modern chemical methodologies.

Synthesis: The primary method for synthesizing the pyrazolone core is the Knorr pyrazole synthesis. For a diphenyl derivative like this compound, this would typically involve the reaction of a 1,3-dicarbonyl compound, such as ethyl acetoacetate (B1235776), with a disubstituted hydrazine (B178648), in this case, 1,2-diphenylhydrazine. Variations of this method, including the use of microwave assistance to improve reaction times and yields, are common in modern synthetic chemistry. nih.gov

Structural Characterization: Elucidating the precise three-dimensional structure of these molecules is crucial. The primary techniques used for this purpose are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the connectivity of atoms in the molecule. The chemical shifts provide information about the electronic environment of the nuclei.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) group of the pyrazolone ring.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Investigation of Chemical Properties: Research often extends to understanding the chemical reactivity and potential applications of these compounds. This can include:

Coordination Chemistry: Studying the formation of metal complexes with the pyrazolone derivative as a ligand. This involves synthesizing the complexes and characterizing them using the spectroscopic methods mentioned above, as well as techniques like UV-Vis spectroscopy to study their electronic properties.

Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental findings. These calculations can provide insights into the electronic structure, stability of different isomers, and spectroscopic properties of the molecule.

Below are tables with representative spectroscopic data for related pyrazolone derivatives, which provide an indication of the expected values for this compound.

Table 1: Representative 1H and 13C NMR Data for a Related Diphenylpyrazolone Derivative

Compound 1H NMR (CDCl3, δ ppm) 13C NMR (CDCl3, δ ppm) Reference
2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one3.79 (s, 2H), 7.21 (t, 1H), 7.40–7.45 (m, 5H), 7.74–7.76 (m, 2H), 7.96 (d, 2H)39.7, 119.2, 125.4, 126.1, 128.9, 129.0, 130.8, 138.2, 154.8, 170.3 nih.gov

Table 2: Representative IR Spectroscopic Data for a Related Diphenylpyrazolone Derivative

Compound IR (cm-1) Reference
2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one3063, 2952, 1716, 1595, 1496, 1458, 1331, 1118, 756, 690 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,2-diphenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-13-12-16(19)18(15-10-6-3-7-11-15)17(13)14-8-4-2-5-9-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKIVZPMDBQMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031507
Record name 5-Methyl-1,2-diphenylpyrazol-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52128-85-5
Record name 5-Methyl-1,2-diphenylpyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 5 Methyl 1,2 Diphenylpyrazol 3 One

Foundational Synthetic Routes to the 1,2-Diphenylpyrazol-3-one Core

The classical and most fundamental method for synthesizing the pyrazolone (B3327878) core involves the condensation reaction between a hydrazine (B178648) derivative and a β-ketoester. nih.gov Specifically for 5-methyl-1,2-diphenylpyrazol-3-one, this involves the reaction of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776). ias.ac.in This reaction is typically carried out in a suitable solvent such as ethanol (B145695) or methanol, often in the presence of an acid or base catalyst. nih.govias.ac.in Variations of this method have been extensively studied, including the use of phenylhydrazine hydrochloride as a starting material. ias.ac.in

Another foundational approach is the Knorr pyrazole (B372694) synthesis, which more broadly describes the reaction of a hydrazine with a 1,3-dicarbonyl compound. rrbdavc.org This method provides a versatile pathway to a wide array of substituted pyrazoles and pyrazolones. The reaction mechanism generally proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the final pyrazolone ring. ias.ac.in

These foundational routes, while effective, sometimes require harsh reaction conditions, long reaction times, and may produce byproducts, prompting the development of more advanced and efficient synthetic strategies.

Advanced and Green Synthetic Strategies for this compound Derivatives

In recent years, a significant focus has been placed on developing more efficient, environmentally friendly, and versatile methods for the synthesis of pyrazolone derivatives. These advanced strategies aim to improve yields, reduce waste, and simplify reaction procedures.

Catalytic Synthesis Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis has emerged as a powerful tool in the synthesis of pyrazolone derivatives. Transition metal catalysts, while not as commonly reported for the direct synthesis of the core pyrazolone ring from acyclic precursors, are instrumental in the functionalization of the pre-formed pyrazolone scaffold. nih.gov

Organocatalysis, on the other hand, has shown significant promise in the synthesis of pyrazolone-containing compounds. For instance, imidazole (B134444) has been effectively used as a catalyst for the synthesis of pyrazolone derivatives in aqueous media, promoting a green synthetic approach. acs.orgnih.gov Other organic catalysts, such as sodium gluconate and taurine, have been employed in multicomponent reactions to construct fused pyrazole systems. rsc.org

Solvent-Free and Microwave-Assisted Methodologies

To align with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods have been developed for pyrazolone synthesis. Solvent-free reactions, as the name suggests, are conducted without a solvent, which significantly reduces waste and can lead to improved reaction kinetics. For example, the preparation of 1-phenyl-3-methyl-5-pyrazolone (a closely related compound) has been achieved quantitatively through a scalable solvent-free reaction of phenylhydrazine with ethyl acetoacetate. ias.ac.in

Microwave-assisted synthesis offers the advantages of rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various pyrazoline and pyrazole derivatives, including those with the 1,3-diphenyl-2-pyrazoline scaffold. nih.govresearchgate.netclockss.org The efficient energy transfer in microwave synthesis accelerates the cyclization and condensation steps, making it a highly attractive method for preparing pyrazolone derivatives.

Multi-Component Reactions Incorporating Pyrazolone Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org Pyrazolones are excellent building blocks in MCRs for the synthesis of diverse and complex heterocyclic systems.

A common MCR involving pyrazolones is the synthesis of dihydropyrano[2,3-c]pyrazoles. This is typically a four-component reaction involving a hydrazine, a β-ketoester (which form the pyrazolone in situ), an aldehyde, and malononitrile. rsc.orgbeilstein-journals.orgresearchgate.net These reactions are often catalyzed by a variety of catalysts, including bases, acids, and even water, highlighting their versatility and potential for green applications. researchgate.net The ability to generate significant molecular complexity in a single step makes MCRs a powerful tool for drug discovery and materials science.

Regioselective Functionalization and Derivatization of this compound

The pyrazolone ring possesses multiple reactive sites, allowing for a wide range of functionalization and derivatization reactions. The regioselectivity of these reactions is crucial for synthesizing specific isomers with desired properties.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazolone Ring

The pyrazole ring is considered a π-excessive aromatic heterocycle. nih.gov The electron density distribution within the ring dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Substitution: The C4 position of the pyrazolone ring is the most electron-rich and, therefore, the preferred site for electrophilic substitution reactions. nih.govrrbdavc.orgnih.govpharmaguideline.com This is a common strategy for introducing various substituents onto the pyrazolone core. For example, the reaction of pyrazolones with aldehydes can lead to the formation of 4-benzylidene derivatives. researchgate.net

Nucleophilic Substitution: Conversely, the C3 and C5 positions of the pyrazole ring are electron-deficient and thus susceptible to nucleophilic attack. nih.govnih.govresearchgate.net This reactivity allows for the introduction of nucleophilic moieties at these positions, although these reactions are generally less common than electrophilic substitutions at C4. The nature of the substituents already present on the ring and the reaction conditions can influence the outcome of these reactions. nih.gov

The ability to selectively functionalize the pyrazolone ring at different positions is a key aspect of its chemistry, enabling the synthesis of a vast library of derivatives with diverse applications.

Side-Chain Modifications at the 5-Methyl Position

The methyl group at the C5 position of the 1,2-diphenyl-3-pyrazol-3-one scaffold is an active site amenable to various chemical transformations. These modifications are pivotal for developing novel derivatives and for structure-activity relationship (SAR) studies. Key strategies involve condensation reactions, which leverage the reactivity of this methyl group.

Another significant functionalization is the Mannich reaction. This three-component reaction involves treating the pyrazolone with formaldehyde (B43269) and a secondary amine (like piperidine (B6355638) or morpholine) to introduce an aminomethyl group. This modification is valuable for increasing the aqueous solubility and introducing new hydrogen-bonding sites, which can be critical for biological applications.

Furthermore, the 5-methyl group can be involved in the synthesis of more complex heterocyclic systems. For instance, it can react with ethyl acetoacetate to form new pyranone-fused pyrazole derivatives. The reactivity of the methyl group serves as a cornerstone for creating a diverse library of compounds built upon the this compound core.

The following table summarizes representative transformations involving the 5-methyl group:

Reaction TypeReactantsCatalyst/ReagentResulting Functional Group
Knoevenagel CondensationAromatic AldehydesPiperidineStyryl Group
Mannich ReactionFormaldehyde, Secondary AmineAcid/BaseAminomethyl Group
Michael AdditionActivated AlkenesBaseAlkyl Extension

Cross-Coupling and C-H Activation Strategies

Modern synthetic chemistry offers powerful tools like cross-coupling and C-H activation to functionalize heterocyclic compounds, including pyrazolone derivatives. While direct C-H activation on the 5-methyl group itself is challenging, these strategies are extensively used to modify the phenyl rings and other positions on the heterocyclic core, or to construct the core itself.

Palladium-catalyzed cross-coupling reactions are particularly effective. For instance, a halogenated (e.g., bromo- or iodo-) diphenylpyrazolone precursor can undergo Suzuki, Heck, or Sonogashira coupling reactions. The Suzuki coupling, which pairs the halo-pyrazolone with a boronic acid, is a versatile method for creating C-C bonds and introducing various aryl or heteroaryl substituents onto the pyrazolone framework. These reactions provide a modular approach to synthesizing a wide array of derivatives that would be difficult to access through classical methods.

C-H activation represents a more direct and atom-economical approach. This strategy aims to directly convert a C-H bond into a C-C or C-heteroatom bond, avoiding the need for pre-functionalized starting materials like halides or organometallics. Research in this area focuses on using transition metal catalysts (e.g., palladium, rhodium, or ruthenium) to selectively activate specific C-H bonds on the phenyl rings of this compound. This allows for the introduction of functional groups that can tune the electronic properties and steric profile of the molecule.

The application of these advanced synthetic methods is crucial for the efficient diversification of the this compound scaffold. They enable systematic exploration of the chemical space around the core structure, facilitating the development of new compounds with tailored properties for various scientific applications.

The table below illustrates examples of cross-coupling reactions used for pyrazole and related heterocycle synthesis.

Coupling ReactionCoupling PartnersCatalyst System (Example)Bond Formed
Suzuki CouplingAryl Halide + Arylboronic AcidPd(PPh₃)₄ + BaseC(aryl)-C(aryl)
Heck CouplingAryl Halide + AlkenePd(OAc)₂ + Ligand + BaseC(aryl)-C(alkene)
Sonogashira CouplingAryl Halide + Terminal AlkynePd/Cu catalyst + BaseC(aryl)-C(alkyne)

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 5 Methyl 1,2 Diphenylpyrazol 3 One

Tautomeric Equilibria and Dynamic Interconversion Studies of 5-Methyl-1,2-diphenylpyrazol-3-one

This compound, like other pyrazolone (B3327878) derivatives, exhibits tautomerism, existing in different forms that can interconvert. The primary tautomeric forms are the CH, OH, and NH forms. The predominance of a particular tautomer is significantly influenced by the solvent environment.

In the gas phase and in nonpolar or low-polarity solvents such as chloroform (B151607) (CHCl₃), dichloromethane (B109758) (CH₂Cl₂), and carbon tetrachloride (CCl₄), the CH form is exclusively observed. nih.gov However, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (CH₃CN), a dynamic equilibrium is established between the OH and NH tautomeric structures. nih.gov For 1-aryl-substituted pyrazolin-5-ones, this equilibrium is a general characteristic. researchgate.net

Studies using various spectroscopic methods, including NMR, have been crucial in elucidating these equilibria. For instance, the absence of signals for CH and NH protons not involved in hydrogen bonding in certain NMR spectra of pyrazolone derivatives provides evidence for specific tautomeric structures. researchgate.net The nature of substituents on the pyrazolone ring can also shift the equilibrium. For example, the presence of electron-donating groups on the C-3 position favors the CH form. researchgate.net

The table below summarizes the predominant tautomeric forms of pyrazolone derivatives in different solvent environments.

Solvent TypePredominant Tautomeric Form(s)
Gas PhaseCH
Nonpolar/Low-Polarity (e.g., CHCl₃, CH₂Cl₂)CH nih.gov
Polar Aprotic (e.g., DMSO, THF)OH and NH in dynamic equilibrium nih.gov

Oxidation-Reduction Chemistry and Electron Transfer Processes

The pyrazolone ring system can participate in oxidation-reduction reactions. The oxidation-reduction chemistry of related quinone compounds is sensitive to factors such as the ratio of reactants and solvent composition. For instance, in reactions involving naphthoquinone, the ratio of naphthoquinone to aldehyde and the water-to-ethanol solvent ratio are critical to minimize the reduction of the quinone to the hydroquinone. rsc.org

Some pyrazolone derivatives have demonstrated antioxidant properties. For example, certain synthesized 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives have shown good antioxidant activity in assays like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.govresearchgate.net This suggests their potential to act as free radical scavengers. Edaravone, a related pyrazolone derivative (5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one), is a known radical scavenger and antioxidant that can protect against ischemic effects, likely by inhibiting the lipoxygenase system. chemicalbook.com It has been shown to quench active oxygen species and inhibit lipid peroxidation. chemicalbook.com

Acid-Base Behavior and Protonation/Deprotonation Dynamics

The pyrazolone ring possesses both acidic and basic centers, allowing it to participate in acid-base reactions. The nitrogen atoms in the ring can be protonated, and the acidic protons, depending on the tautomeric form, can be abstracted by a base.

The use of a base is common in reactions involving pyrazolones. For example, in the C-acylation of 3-methyl-1-phenyl-pyrazol-5-one, two equivalents of calcium hydroxide (B78521) are used to trap the liberated hydrogen chloride, maintaining the desired reaction conditions. rsc.org The reaction of hydrazine (B178648) derivatives with ethyl acetoacetate (B1235776) to form pyrazolones can be influenced by the acidic or basic conditions. researchgate.net

The acidity of the pyrazolone ring is evident in its reactions. For instance, the condensation of pyrazolone derivatives with aldehydes is often carried out in the presence of a base. The formation of pyrazolone-urea compounds involves the reaction of formulated pyrazolones with urea, where the tautomeric form of the pyrazolone ring plays a role. nih.gov

Cycloaddition and Rearrangement Reactions Involving the Pyrazolone Core

The pyrazolone ring and its derivatives can undergo various cycloaddition and rearrangement reactions, leading to the formation of more complex heterocyclic systems. One of the most significant reactions is the 1,3-dipolar cycloaddition.

Nitrile imines, often generated in situ, readily undergo [3+2] cycloaddition reactions with dipolarophiles to construct pyrazole (B372694) and pyrazoline rings. mdpi.com For instance, nitrile imines generated from the dehydrogenation of diphenyl hydrazones react with the enolic form of ethyl acetoacetate in a cycloaddition reaction to afford ethyl 3-aryl-5-methyl-1-phenyl-1H-pyrazol-4-carboxylates. nih.gov This reaction proceeds regioselectively. mdpi.com

The pyrazolone core can also participate as a component in Diels-Alder reactions. For example, 5-methylidene-hydantoins and their thio-analogs undergo [4+2] cycloaddition reactions with various 1,3-dienes like cyclopentadiene, cyclohexadiene, and isoprene. mdpi.com These reactions often exhibit high regioselectivity and stereoselectivity. mdpi.com

Rearrangement reactions can also occur. The synthesis of certain pyrazolone derivatives may involve intermediate pyrazolines that undergo aromatization through the elimination of a molecule like water. nih.gov

The following table provides examples of cycloaddition reactions involving pyrazolone-related structures.

Reaction TypeReactantsProduct
[3+2] CycloadditionNitrile Imines + AlkenesPyrazolines mdpi.com
[3+2] CycloadditionNitrile Imines + Enolic Ethyl AcetoacetateEthyl Pyrazole-4-carboxylates nih.gov
[4+2] Cycloaddition (Diels-Alder)5-Methylidene-hydantoins + CyclopentadieneSpiro-hydantoins mdpi.com

Thermal and Photochemical Decomposition Pathways and Stability Studies

The stability of the pyrazolone ring and its derivatives under thermal and photochemical conditions is an important aspect of their chemistry.

Thermal decomposition studies on related heterocyclic compounds provide insights into potential decomposition pathways. For example, the thermal decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline in the molten state proceeds via a single-step retro-[3+2] cycloaddition process. mdpi.com In solution, the decomposition can follow a different mechanism, such as dehydrochlorination. mdpi.com The decomposition of diphenyldiazomethane, a related compound, occurs at a specific temperature with the evolution of nitrogen gas. mdpi.com

Studies on tetroxanes, which are cyclic organic peroxides, show that their thermal decomposition is often initiated by the homolytic cleavage of the O-O bond. researchgate.net While not directly a pyrazolone, this highlights a common mode of decomposition for heterocyclic systems containing weak bonds.

The stability of pyrazolone derivatives is also relevant in their synthesis. For instance, the thionation of an acylpyrazolone to its sulfur analog was optimized by varying the reaction temperature and duration, indicating the importance of controlled conditions to prevent decomposition. mdpi.com

Coordination Chemistry of 5 Methyl 1,2 Diphenylpyrazol 3 One As a Ligand System

Synthesis and Structural Characterization of Metal Complexes with 5-Methyl-1,2-diphenylpyrazol-3-one

The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the pyrazolone (B3327878) ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using a variety of spectroscopic and crystallographic techniques to elucidate their structure and bonding.

Coordination Modes and Ligand Denticity

This compound and its derivatives can exhibit various coordination modes, acting as either monodentate or bidentate ligands. researchgate.net In its simplest form, the pyrazolone can coordinate to a metal center through the exocyclic carbonyl oxygen atom. However, derivatives of this compound, such as those with additional donor groups, can act as bidentate or even polydentate ligands. researchgate.netrsc.org For instance, 4-acyl derivatives of pyrazolones are well-known to act as bidentate O,O'-chelating ligands, forming stable six-membered chelate rings with metal ions. researchgate.net

The denticity of the ligand is influenced by the nature of the substituents on the pyrazolone ring. The introduction of donor atoms like nitrogen or sulfur into the substituents can lead to different coordination behaviors and the formation of complexes with varied geometries. researchgate.net For example, Schiff bases derived from 4-acyl-5-methyl-1,2-diphenylpyrazol-3-one can coordinate to metal ions through the azomethine nitrogen and the pyrazolone carbonyl oxygen. mdpi.com

Transition Metal Complexes (d-block elements)

A wide range of transition metal complexes with this compound and its derivatives have been synthesized and characterized. mdpi.com These complexes often exhibit interesting magnetic and electronic properties arising from the d-orbitals of the metal ions. The synthesis of these complexes is typically achieved by reacting the ligand with a transition metal salt, such as a chloride or nitrate (B79036) salt, in a suitable solvent. rsc.orgmdpi.com

For example, octahedral complexes of Mn(II), Ni(II), Co(II), and Cu(II) have been reported with Schiff base derivatives of pyrazolones, where the ligand coordinates in a bidentate fashion through the azomethine nitrogen and the keto oxygen. mdpi.com The structures of these complexes are often confirmed by single-crystal X-ray diffraction, which provides detailed information about bond lengths and angles. mdpi.com Spectroscopic techniques such as IR, UV-Vis, and NMR are also crucial for characterizing these complexes. nih.gov

Below is a table summarizing some reported transition metal complexes with ligands derived from this compound.

Metal IonLigand DerivativeCoordination GeometryReference
Co(II), Ni(II), Cu(II)4-[(E)-(3-hydroxypyridin-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneOctahedral abechem.com
Mn(II), Ni(II), Co(II), Cu(II)4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazoneOctahedral mdpi.com
Co(II), Ni(II), Cu(II), Zn(II)5-Methyl-2-phenyl-4-(1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-oneCrystalline
Mn(II), Fe(II), Ni(II), Cu(II), Zn(II)5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thioneVarious mdpi.comnih.gov

Main Group and f-Block Metal Complexes (e.g., Lanthanides, Actinides)

The coordination chemistry of this compound derivatives extends to main group and f-block metals, including lanthanides and actinides. nih.gov Acylpyrazolones, in particular, have been extensively used for the solvent extraction and separation of these metal ions. nih.gov The synthesis of these complexes often involves the reaction of the ligand with a metal salt in a suitable solvent system. nih.govnih.gov

Lanthanide complexes with pyrazolone-based ligands are of interest due to their potential applications in luminescence and as magnetic materials. nih.govresearchgate.net For instance, anionic lanthanide complexes with 3-methyl-1-phenyl-4-formylpyrazole-5-one have been synthesized and structurally characterized, revealing distorted tetragonal antiprism coordination geometries around the lanthanide ion. nih.govresearchgate.net Some of these complexes exhibit strong luminescence in the solid state. nih.govresearchgate.net

The study of actinide complexes with these ligands is crucial for understanding separation processes relevant to nuclear fuel reprocessing and waste management. mdpi.com

Supramolecular Architectures and Metal-Organic Frameworks (MOFs) Incorporating this compound

The ability of this compound and its derivatives to act as versatile building blocks has led to their use in the construction of supramolecular architectures and metal-organic frameworks (MOFs). mdpi.com These extended structures are formed through the self-assembly of the ligands and metal ions, connected by coordination bonds. mdpi.com

The design of these structures relies on understanding the non-covalent interactions, such as hydrogen bonding and π-π stacking, that direct the self-assembly process. researchgate.netnih.gov For example, pyrazole-based ligands can form columnar stacked systems, which may lead to enhanced luminescent properties. mdpi.com However, small structural changes in the ligand can significantly affect the resulting supramolecular arrangement. mdpi.com

While 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes were investigated for their potential to form planar stacking columns, it was found that they adopt twisted or calyx-like conformations in the solid state rather than forming one-dimensional stacks. mdpi.com Ligands derived from 1,2,4-triazole (B32235) amino acids have been successfully used to construct coordination polymers and MOFs with interesting structural motifs, such as paddle-wheel units and bicyclo-metallomacrocycles. mdpi.com

Catalytic Applications of this compound Metal Complexes in Organic Synthesis

Metal complexes derived from this compound and related pyrazolone ligands have shown promise as catalysts in various organic transformations. nih.gov The catalytic activity of these complexes is often attributed to the ability of the metal center to coordinate with substrates and facilitate bond-forming or bond-breaking processes.

Homogeneous and Heterogeneous Catalysis

Both homogeneous and heterogeneous catalytic systems have been developed using pyrazolone-based metal complexes. In homogeneous catalysis , the catalyst is dissolved in the reaction medium along with the reactants. For instance, palladium complexes of 1,4-diphenyl-3-methyl-1,2,3-triazol-5-ylidene, a carbene ligand structurally related to pyrazolones, have been applied in the catalytic hydroarylation of alkynes. dntb.gov.ua

Heterogeneous catalysis involves the use of a catalyst that is in a different phase from the reactants, which simplifies catalyst separation and recycling. ukzn.ac.za Metal complexes can be immobilized on solid supports to create heterogeneous catalysts. For example, a Ce-V/SiO2 heterogeneous catalyst has been employed for the synthesis of 2-amino-3-cyano-4H-pyran derivatives through a multicomponent reaction. ukzn.ac.za Similarly, Ru-loaded hydroxyapatite (B223615) has been used as a catalyst for the synthesis of pyranopyrazole derivatives. ukzn.ac.za

The table below provides examples of catalytic applications of metal complexes related to this compound.

Catalyst TypeMetal Complex/CatalystReactionReference
HomogeneousPalladium-triazolylidene complexHydroarylation of alkynes dntb.gov.ua
HeterogeneousCe-V/SiO2Synthesis of 2-amino-3-cyano-4H-pyran derivatives ukzn.ac.za
HeterogeneousRu-loaded hydroxyapatiteSynthesis of pyranopyrazole derivatives ukzn.ac.za
HomogeneousM(II) complexes of 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazideOxidation of aniline (B41778) to azobenzene mdpi.com

While the coordination chemistry of pyrazolone derivatives has been a subject of interest, detailed studies on the specific reaction types of pre-formed coordination complexes involving this compound as a ligand are not extensively documented in publicly available scientific literature. Research has predominantly focused on the synthesis of the ligand itself, its various derivatives, and the subsequent formation of metal complexes.

The reactivity of the uncoordinated this compound molecule is better understood. It can, for instance, undergo cycloaddition reactions. nih.gov One documented example involves the reaction of in-situ generated nitrile imines with the enolic form of ethyl acetoacetate (B1235776), which through a series of steps including catalytic dehydrogenation, leads to the formation of a pyrazole (B372694) derivative. nih.gov

Furthermore, studies on similar but structurally distinct pyrazolone compounds provide some insight into potential reaction pathways. For example, research on 1-phenyl-3-methyl-5-pyrazolone highlights its ability to react with various aldehydes. researchgate.net However, direct extrapolation of these findings to the reactivity of coordinated this compound is not scientifically rigorous without specific experimental evidence.

The search for literature detailing reactions that occur on the this compound ligand after it has formed a complex with a metal ion—such as ligand exchange reactions, electrophilic or nucleophilic substitution on the coordinated ligand, or cycloaddition reactions involving the coordinated ligand—did not yield specific results. This indicates a potential gap in the current body of scientific research concerning the specific reactivity of this coordinated ligand system.

Therefore, a detailed and scientifically accurate account of the specific reaction types of this compound as a ligand system, as per the requested outline, cannot be provided at this time due to the lack of available research data.

Advanced Spectroscopic and Crystallographic Methodologies for 5 Methyl 1,2 Diphenylpyrazol 3 One Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 5-Methyl-1,2-diphenylpyrazol-3-one, providing insights into the chemical environment of each proton and carbon atom within the molecule.

In ¹H NMR spectra of related pyrazolone (B3327878) derivatives, characteristic signals are observed that aid in the identification of the compound's structural features. For instance, the methyl protons typically appear as a singlet, while the protons of the phenyl groups produce multiplets in the aromatic region of the spectrum. nih.govmdpi.com In one study, the ¹H NMR spectrum of a similar compound, 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydropyrazol-3-one, showed a singlet for the methyl protons at 0.98 ppm and a multiplet for the aromatic protons between 6.05 and 7.78 ppm. nih.gov Another related structure, 5-Methyl-1,3-diphenylpyrazolo[4,3-d]oxazin-7-one, displayed a singlet for the methyl protons at 2.53 ppm and multiplets for the aromatic protons between 7.39 and 8.34 ppm. mdpi.com

¹³C NMR spectroscopy provides further confirmation of the carbon skeleton. The spectrum of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydropyrazol-3-one, for example, exhibited a signal for the methyl carbon at 20.02 ppm and the carbonyl carbon at 170.76 ppm. nih.gov Similarly, for 5-Methyl-1,3-diphenylpyrazolo[4,3-d]oxazin-7-one, the methyl carbon appeared at 21.64 ppm and the carbonyl carbon at 166.53 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Analogs

Compound Solvent ¹H NMR (ppm) ¹³C NMR (ppm)
5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydropyrazol-3-one nih.govCDCl₃0.98 (s, 3H, -CH₃), 2.71 (s, 2H, -CH₂-), 6.05-7.78 (m, 10H, Ar-H)20.02 (CH₃), 35.58 (CH₂), 157.64 (C5), 170.76 (C=O)
5-Methyl-1,3-diphenylpyrazolo[4,3-d]oxazin-7-one mdpi.comCDCl₃2.53 (s, 3H, -CH₃), 7.39-7.56 (m, 6H, Ar-H), 8.01 (d, 2H, Ar-H), 8.34 (d, 2H, Ar-H)21.64 (CH₃), 97.63 (C3a), 122.73 (2C), 127.9, 128.21 (2C), 128.57 (2C), 129.17 (2C), 129.68, 130.62, 137.77, 150.02 (C7a), 151.5 (C3), 155.44 (C5), 166.53 (C7)

Note: The data presented is for analogous compounds and serves to illustrate the expected spectral regions for the target molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in complex regions of the spectrum, multi-dimensional NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within the molecule, helping to trace the connectivity of the spin systems in the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.netmdpi.com This is particularly useful for assigning quaternary carbons, such as the carbonyl carbon and the carbons at the points of attachment of the phenyl rings, by observing their correlations with nearby protons. mdpi.com For instance, in the analysis of 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one, HMBC was crucial in assigning the quaternary carbons by showing correlations to the methyl and phenyl protons. mdpi.com

Solid-State NMR Applications

While solution-state NMR provides detailed information about the molecule's structure in solution, solid-state NMR (ssNMR) can offer insights into its structure and dynamics in the solid phase. This can be particularly valuable for studying polymorphism, where the same compound can exist in different crystalline forms with distinct physical properties. Although specific ssNMR studies on this compound are not widely reported, the technique is a powerful tool for characterizing the solid-state structure of related organic molecules.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and investigating the fragmentation pathways of this compound.

The electron ionization (EI) mass spectrum of the closely related compound 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- (Edaravone) shows a molecular ion peak corresponding to its molecular weight. nist.gov For this compound, the expected molecular ion peak would confirm its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula with high confidence. This is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. For example, HRMS analysis of a related pyrazolone derivative, 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one, was used to confirm its elemental composition. mdpi.com

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecular ion. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the compound's structure and connectivity. For instance, the fragmentation of pyrazolone rings often involves characteristic losses of small neutral molecules like CO, N₂, and CH₃CN. The specific fragmentation pattern observed for this compound would serve as a fingerprint for its identification.

Table 2: Expected High-Resolution Mass and Key Fragments for this compound

Species Formula Calculated m/z (monoisotopic)
[M]⁺C₁₆H₁₄N₂O250.1106
[M - CO]⁺C₁₅H₁₄N₂222.1157
[M - C₇H₅N]⁺C₉H₉NO147.0684
[C₆H₅N₂]⁺C₆H₅N₂105.0453
[C₆H₅]⁺C₆H₅77.0391

Note: The fragmentation data is predictive and based on common fragmentation pathways of similar compounds.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum of a molecule provides a unique fingerprint based on its vibrational modes. For this compound, key characteristic absorption bands are expected. The IR spectrum of the related compound 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- shows characteristic vibrational bands. nist.gov Studies on similar pyrazolone derivatives have identified specific stretching frequencies. For example, the carbonyl (C=O) stretching vibration is typically observed in the range of 1650-1750 cm⁻¹. nih.govmdpi.com In 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydropyrazol-3-one, the carbonyl stretch was found at 1701 cm⁻¹. nih.gov Another example, 5-Methyl-1,3-diphenylpyrazolo[4,3-d]oxazin-7-one, showed a carbonyl peak at 1758 cm⁻¹. mdpi.com The C=N stretching vibration of the pyrazole (B372694) ring is expected around 1580-1620 cm⁻¹. nih.govmdpi.com Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR absorptions are observed for polar bonds like C=O, Raman spectroscopy is often more sensitive to non-polar bonds, such as C=C bonds in the phenyl rings. The combination of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound Analogs

Compound Vibrational Mode Frequency (cm⁻¹)
5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydropyrazol-3-one nih.govC=O stretch1701
C=N stretch1592
5-Methyl-1,3-diphenylpyrazolo[4,3-d]oxazin-7-one mdpi.comC=O stretch1758
C=N stretch1614, 1580
4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivative researchgate.netCarbonyl C=O stretch1740
C=N stretch1626

Note: The data presented is for analogous compounds and serves to illustrate the expected spectral regions for the target molecule.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic absorption and emission spectroscopy are powerful, non-destructive techniques used to investigate the electronic transitions within a molecule. This analysis provides insight into how the molecule interacts with light, which is crucial for applications in materials science, photochemistry, and sensor technology.

For a compound like this compound, a solution would be prepared using a suitable solvent (such as ethanol (B145695), acetonitrile (B52724), or cyclohexane) that does not absorb in the region of interest. The solution's absorbance would be measured across the ultraviolet and visible range (typically 200-800 nm) using a UV-Vis spectrophotometer. The resulting spectrum would be expected to show distinct absorption bands, corresponding to π-π* and n-π* electronic transitions within the pyrazolone core and the attached phenyl rings. The position of the absorption maximum (λmax) and the molar extinction coefficient (ε) for each band would be key parameters to record.

Following absorption analysis, fluorescence or phosphorescence emission spectroscopy would be conducted. The sample would be excited at a wavelength corresponding to a major absorption band, and the emitted light would be detected at longer wavelengths. This would determine the emission maximum (λem) and the photoluminescence quantum yield (Φ), which quantifies the efficiency of the emission process. Such data would define the compound's utility as a potential fluorophore.

X-ray Diffraction Analysis for Precise Solid-State Structure Determination

X-ray diffraction (XRD) is the gold standard for determining the precise arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, conformation, and how it packs in a crystal lattice.

Single-Crystal X-ray Diffraction Studies

To perform single-crystal XRD, a high-quality, single crystal of this compound would first need to be grown, typically through slow evaporation of a saturated solution. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.

Analysis of this pattern allows for the calculation of the electron density map of the unit cell, from which the positions of all non-hydrogen atoms can be determined. The resulting structural solution would provide a wealth of information, which would be presented in a standardized crystallographic information file (CIF). Key data points would be compiled into a table for publication.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC16H14N2O
Formula Weight250.29
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1302.5
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.275

Note: The data in this table is hypothetical and serves only as an example of what would be determined from a single-crystal XRD experiment.

Furthermore, this analysis would reveal critical details about the molecule's conformation, such as the dihedral angles between the pyrazolone ring and the two phenyl rings, which are crucial for understanding steric and electronic effects within the molecule.

Powder X-ray Diffraction and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples, which are more commonly obtained than single crystals. PXRD is essential for phase identification, assessing sample purity, and studying polymorphism—the ability of a compound to exist in multiple crystal forms.

In a typical PXRD experiment, a finely ground powder of this compound would be exposed to an X-ray beam. The detector would scan a range of 2θ angles to produce a diffractogram, which is a plot of diffraction intensity versus the 2θ angle. This pattern serves as a unique "fingerprint" for a specific crystalline phase. If the compound exhibits polymorphism, each polymorph would produce a distinct PXRD pattern. This technique is invaluable in pharmaceutical and materials science for ensuring the correct crystalline form of a substance is being used.

Computational and Theoretical Chemistry of 5 Methyl 1,2 Diphenylpyrazol 3 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental tools for investigating the electronic structure and energetics of molecules like 5-Methyl-1,2-diphenylpyrazol-3-one. Methods such as Density Functional Theory (DFT) and Ab Initio calculations are widely employed to determine optimized molecular geometries, electronic properties, and relative energies of different molecular states.

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be compared with experimental data for structure validation.

Vibrational Spectra (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of this compound. nih.gov By calculating the harmonic frequencies at the optimized geometry, a theoretical infrared (IR) and Raman spectrum can be generated. These calculated spectra are often scaled by an empirical factor to improve agreement with experimental results, aiding in the assignment of complex vibrational modes. nih.gov For example, the characteristic C=O stretching frequency in the pyrazolone (B3327878) ring, typically observed experimentally, can be precisely located in the calculated spectrum. nih.gov

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. researchgate.net Theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and can be directly compared with experimental NMR data. dntb.gov.uaresearchgate.net This comparison is invaluable for confirming the chemical structure and assigning specific resonances to the correct nuclei within the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govdntb.gov.ua By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) and oscillator strengths. dntb.gov.ua These calculations help to understand the nature of the electronic transitions, such as n→π* or π→π* transitions, which are responsible for the compound's absorption of light.

Table 1: Comparison of Hypothetical Calculated vs. Experimental Spectroscopic Data for a Pyrazolone Core Structure This table is illustrative, showing the type of data generated in these studies. Experimental values are based on related pyrazolone structures.

ParameterMethodCalculated ValueExperimental Value nih.gov
IR Frequency (C=O stretch) DFT/B3LYP/6-311G(d,p)~1705 cm⁻¹1696–1710 cm⁻¹
¹H NMR (CH₃ protons) GIAO-DFT~2.35 ppm~2.4 ppm
¹³C NMR (C=O carbon) GIAO-DFT~169.0 ppm~168.4 ppm
UV-Vis (λ_max) TD-DFT~250 nm (π→π*)Not specified

The pyrazole (B372694) ring is an aromatic heterocycle, a property that significantly influences its stability and reactivity. mdpi.com It contains a delocalized system of six π-electrons over the five-membered ring, conforming to Hückel's (4n+2) rule for aromaticity. rsc.org Of the two nitrogen atoms, one (pyrrole-like) contributes two lone-pair electrons to the aromatic sextet, while the other (pyridine-like) has its lone pair in an sp² hybrid orbital within the plane of the ring, not participating in aromaticity. youtube.comyoutube.com

Computational methods provide quantitative measures of this aromaticity and electron delocalization.

NBO Analysis: Natural Bond Orbital (NBO) analysis can be used to study charge delocalization by examining the interactions between filled (donor) and empty (acceptor) orbitals. Strong interactions between π-bonding orbitals and π*-antibonding orbitals indicate efficient delocalization.

ELF and LOL: The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide topological analyses of electron density, visually representing regions of high electron localization, such as covalent bonds and lone pairs, and illustrating the extent of delocalization within the aromatic ring. nih.gov These maps can confirm the delocalized nature of the π-system in the pyrazole core of this compound.

Molecular Modeling and Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations explore the molecule's physical behavior over time. For this compound, these methods are particularly useful for understanding its conformational flexibility and non-covalent interactions.

The molecule possesses two phenyl rings attached to the pyrazole core, which can rotate around their single bonds. This leads to a complex conformational landscape with multiple possible low-energy spatial arrangements. Molecular dynamics (MD) simulations can map this landscape by simulating the atomic motions over time (from picoseconds to nanoseconds), identifying the most stable conformers and the energy barriers between them. This is crucial as the molecule's conformation can significantly affect its properties and biological activity.

Furthermore, MD simulations can model the explicit interactions between this compound and its environment, such as solvent molecules or the active site of a protein. nih.gov These simulations provide detailed information on intermolecular forces like hydrogen bonds, van der Waals forces, and π-stacking interactions, which are critical for understanding its solubility and binding affinity in biological systems. researchgate.netnih.gov

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface (PES) that connects reactants to products, chemists can identify the lowest-energy pathway for a reaction. The most critical point on this pathway is the transition state (TS), an unstable, high-energy structure that represents the peak of the activation energy barrier. ims.ac.jpmcmaster.ca

Locating the precise geometry and energy of a transition state is a primary goal of these studies. Methods like the Nudged Elastic Band (NEB) or synchronous transit-guided quasi-Newton (STQN) methods are used to find an approximate path and the highest energy point along it. ims.ac.jplibretexts.org This structure is then optimized using algorithms that search for a first-order saddle point on the PES. mcmaster.ca

Once the transition state is located and confirmed (by identifying a single imaginary vibrational frequency), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC calculation maps the reaction path downhill from the transition state, ensuring that it connects the intended reactants and products. mcmaster.ca This process provides a detailed, step-by-step view of bond-breaking and bond-forming events, offering a complete picture of the reaction mechanism at a level of detail that is experimentally inaccessible. researchgate.netmdpi.com

Quantitative Structure-Reactivity/Property Relationships (QSPR/QSAR) Studies Focused on Chemical Descriptors

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. ej-chem.org These models rely on "chemical descriptors," which are numerical values calculated from the molecular structure that encode electronic, steric, or hydrophobic properties.

For pyrazolone derivatives, DFT is commonly used to calculate a wide range of quantum chemical descriptors. nih.gov These can include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and partial atomic charges.

Topological Descriptors: Molecular weight, surface area, and various connectivity indices.

Thermodynamic Descriptors: Heat of formation and Gibbs free energy.

A statistical method, such as Multiple Linear Regression (MLR), is then used to create an equation that links a selection of these descriptors to the observed activity (e.g., antimicrobial IC₅₀ values). ej-chem.orgijournalse.org The resulting model can then be used to predict the activity of new, yet-to-be-synthesized pyrazolone derivatives, guiding synthetic efforts toward more potent compounds. nih.gov

Table 2: Illustrative QSAR Data for a Series of Substituted Pyrazolone Derivatives This table is a representative example based on published QSAR studies on pyrazolones. ej-chem.org

CompoundSubstituent (R)Log(1/MIC) (Activity)HOMO Energy (eV)Dipole Moment (Debye)
1 -H1.5-6.23.1
2 -Cl1.8-6.42.5
3 -NO₂2.1-6.81.8
4 -OCH₃1.3-5.93.5

A validated QSAR model might take the form: Log(1/MIC) = c₀ + c₁(HOMO) + c₂(Dipole). Such a model would allow researchers to computationally screen virtual libraries of compounds to prioritize the synthesis of those predicted to have the highest activity.

Specialized Applications and Future Research Trajectories for 5 Methyl 1,2 Diphenylpyrazol 3 One

Role in Advanced Analytical Chemistry Methodologies

The pyrazolone (B3327878) core is well-regarded in analytical chemistry for its coordination capabilities, which are harnessed for separation and sensing applications.

Acylpyrazolones, a class to which 5-Methyl-1,2-diphenylpyrazol-3-one belongs, are recognized as highly effective chelating extractants for metal ions. mdpi.com Their utility in solvent extraction stems from their ability to form stable complexes with a wide range of metal cations, facilitating their transfer from an aqueous phase to an organic phase. This process is crucial for the isolation, purification, and concentration of metals, particularly in hydrometallurgy and waste treatment. mdpi.com

Research on related acylpyrazolone derivatives demonstrates their remarkable effectiveness in separating various metal ions. mdpi.com While specific studies on this compound are not extensively detailed in available literature, the principles governing its chemical class suggest its strong potential as a ligand for such processes. The development of sulphur-containing analogues of acylpyrazolones further highlights the ongoing effort to fine-tune the coordination properties of this scaffold for enhanced selectivity and efficiency in metal separation. mdpi.com

Table 1: Examples of Metal Extraction using Pyrazolone Derivatives This table is illustrative and based on the general class of pyrazolone extractants.

Pyrazolone Derivative ClassTarget Metal IonsPrinciple of Separation
AcylpyrazolonesLanthanides, ActinidesChelating extraction via keto-enol tautomerism
Thio-acylpyrazolonesSoft Metal Ions (e.g., Ag+, Pd2+)Enhanced affinity due to sulfur donor atom
4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-oneLanthanidesFormation of self-adducts (LnP₃·HP)

Development of Chemo- and Biosensors (focus on chemical principles and design)

The inherent fluorescence and metal-chelating properties of the pyrazole (B372694) core make it a promising platform for the design of chemo- and biosensors. researchgate.net The fundamental principle involves designing a molecule that exhibits a measurable change in its optical properties, such as fluorescence intensity or color, upon binding to a specific analyte.

A study on a closely related pyrazoline derivative, 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, demonstrated its application as a highly selective fluorescent sensor for cadmium (Cd²⁺) ions. nih.gov The sensor operates on a "turn-off" mechanism, where the fluorescence of the compound is quenched upon complexation with Cd²⁺. nih.gov This quenching is attributed to a photoinduced electron transfer (PET) process from the excited state of the pyrazoline to the bound metal ion. nih.gov Such sensors can achieve very low detection limits, with the example pyrazoline sensor detecting Cd²⁺ down to 0.09 μM. nih.gov

The design of these sensors relies on several key chemical principles:

Chelation: The pyrazolone ring and its substituents can form a coordination pocket that selectively binds to a target ion. Derivatives have shown significant chelating activity with ions like Cu²⁺. nih.gov

Fluorophore-Receptor Model: The pyrazolone acts as the fluorophore, while specific functional groups are incorporated to act as the receptor for the analyte.

Signaling Mechanism: Binding of the analyte modulates the electronic properties of the fluorophore, leading to a change in the emission signal through mechanisms like PET, Förster resonance energy transfer (FRET), or inhibition of excited-state intramolecular proton transfer (ESIPT). nih.govrsc.org

Table 2: Performance of a Pyrazoline-Based Fluorescent Chemosensor for Cd²⁺ Data based on the reported sensor 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole. nih.gov

PropertyValue
Target AnalyteCd²⁺
Sensing MechanismFluorescence Quenching (Turn-off)
Proposed Quenching ProcessPhotoinduced Electron Transfer (PET)
Binding Stoichiometry (Sensor:Ion)1:1
Binding Constant (K)5.3 x 10⁵ M⁻¹
Limit of Detection (LOD)0.09 μM

Integration into Functional Materials and Nanostructures

The structural rigidity and potential for intermolecular interactions make pyrazolone derivatives interesting building blocks for the construction of functional materials.

Based on available scientific literature, there is limited specific information regarding the direct integration of this compound as a monomer in polymerization reactions or as a component in composite materials. The broader class of pyrazoles has been explored in various polymeric systems, but dedicated research on this particular compound's role in polymer chemistry is not widely reported.

The formation of ordered, non-covalently bonded structures is a hallmark of supramolecular chemistry. Pyrazole and pyrazolone derivatives are excellent candidates for this field due to their ability to participate in hydrogen bonding. nih.govnih.gov While this compound lacks a traditional N-H donor for the common N-H···N hydrogen bonds seen in simpler pyrazoles, its structure still offers key features for self-assembly. nih.gov

The primary interactions driving the assembly of such molecules include:

Hydrogen Bonding: The carbonyl oxygen (C=O) of the pyrazolone ring is a strong hydrogen bond acceptor. It can interact with weak C-H donors from adjacent molecules, leading to the formation of extended networks. nih.gov Crystal structure analysis of related bis-pyrazolone compounds reveals the presence of both intra- and inter-molecular C-H···O and N-H···O contacts that dictate the packing in the solid state. nih.govresearchgate.net

π-π Stacking: The multiple phenyl rings on the scaffold can engage in π-π stacking interactions, further stabilizing the supramolecular architecture.

These non-covalent interactions can guide the molecules to self-assemble into well-defined structures like dimers, infinite chains, or more complex three-dimensional networks, which is a foundational step in designing crystalline materials with specific properties. nih.gov

Photophysical and Luminescent Properties in Materials Science Research

Pyrazoles and their derivatives are increasingly recognized as a promising class of fluorescent materials, often exhibiting high quantum yields and strong emission, typically in the blue region of the spectrum. researchgate.net The photophysical properties of this compound and its relatives are of significant interest for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices.

The core photophysical behavior is governed by the electronic transitions within the molecule. The extended π-conjugated system, encompassing the pyrazolone ring and the attached phenyl groups, is responsible for its absorption and emission characteristics. Key properties and phenomena studied in this class of compounds include:

Fluorescence: Many pyrazolone derivatives are inherently fluorescent. Their emission properties, including wavelength and intensity, can be tuned by modifying the chemical substituents on the pyrazolone core.

Solvatochromism: The absorption and emission spectra of these compounds can be sensitive to the polarity of the solvent environment. nih.gov This shift in spectral properties, known as solvatochromism, arises from changes in the dipole moment of the molecule upon electronic excitation and its interaction with solvent molecules. nih.gov

Luminescence Quenching: As discussed in the context of sensors, the fluorescence of pyrazolones can be quenched by interaction with other species, particularly metal ions. nih.gov This phenomenon is central to their use in sensing but is also a critical factor to consider in the design of luminescent materials, where stability against quenching is desired.

Emerging Research Areas and Unexplored Facets of this compound Chemistry

The established success of this compound (Edaravone) as a neuroprotective agent has spurred a wave of research into its broader therapeutic potential and the chemical modifications that could enhance its efficacy and expand its applications. Scientists are actively exploring new frontiers, from repurposing the drug for other conditions to synthesizing novel derivatives with superior properties.

One of the most promising emerging applications for Edaravone is in the treatment of other neurodegenerative diseases beyond stroke and Amyotrophic Lateral Sclerosis (ALS). The compound's ability to mitigate oxidative stress, a common pathological hallmark, makes it a strong candidate for diseases like Alzheimer's and Parkinson's. Research is also underway to investigate its potential in treating multiple sclerosis, with a focus on its ability to protect oligodendrocyte precursor cells, which are crucial for myelin repair.

Beyond the central nervous system, the protective effects of Edaravone are being investigated in various organs. Studies have shown its potential to ameliorate liver injury by inhibiting apoptosis and reducing pro-inflammatory cytokines. Furthermore, its protective effects on white matter integrity suggest a broader therapeutic utility in conditions involving vascular damage.

A significant area of current research involves the synthesis of novel Edaravone derivatives to overcome some of the limitations of the parent compound, such as its moderate bioavailability. These efforts are focused on creating analogues with improved pharmacokinetic profiles, enhanced antioxidant activity, and multi-target functionalities.

For instance, the development of lipophilic derivatives aims to improve the compound's ability to cross the blood-brain barrier and interact with cellular membranes. By attaching a C-18 hydrocarbon chain to the pyrazolone ring, researchers have created a derivative with a higher affinity for lipid membranes and enhanced inhibitory activity against lipid peroxidation. nih.govmdpi.com

Another innovative approach is the creation of hybrid molecules that combine the antioxidant properties of Edaravone with other pharmacologically active moieties. One such strategy involves linking Edaravone to an N-benzyl pyridinium (B92312) group, a known acetylcholinesterase (AChE) inhibitor. nih.govnih.govtandfonline.com This creates a multi-target agent with the potential to address both oxidative stress and cholinergic dysfunction in Alzheimer's disease.

The table below summarizes some of the key research findings on novel Edaravone derivatives:

Derivative TypeModificationKey Research FindingPotential Application
Lipophilic Derivative Alkylation at the C4 position with a C-18 hydrocarbon chainIncreased lipophilicity and enhanced inhibition of lipid peroxidation. nih.govmdpi.comConditions requiring improved blood-brain barrier penetration.
Hybrid Molecule Conjugation with an N-benzyl pyridinium moietyDual inhibition of acetylcholinesterase (AChE) and significant antioxidant activity. nih.govnih.govtandfonline.comMulti-target therapy for Alzheimer's disease.
Hybrid Compound Combination with a 3-n-butylphthalide (NBP) ring-opened derivativeImproved blood-brain barrier penetrating capability and neuroprotective activity against ischemia/reperfusion injury. researchgate.netnih.govTreatment of ischemic stroke.
1,3,4-Oxadiazole (B1194373) Derivative Incorporation of a 1,3,4-oxadiazole moietySignificant cytotoxicity toward MDA-MB-231 breast cancer cells, comparable to the approved drug Erlotinib. rsc.orgEGFR-targeted anticancer therapies.

These emerging research areas highlight the vast and still largely unexplored therapeutic potential of this compound and its derivatives. The ongoing investigation into its chemical properties and the rational design of new analogues are set to expand its clinical applications and offer new hope for a range of challenging diseases. The future of Edaravone research lies in harnessing these new insights to develop more targeted and effective therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 5-methyl-1,2-diphenylpyrazol-3-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazines with diketones. Solvent-free methods (e.g., microwave-assisted synthesis) improve yield (≥75%) by reducing side reactions . Multi-step protocols involving phenylhydrazine and acetylacetone derivatives under reflux in ethanol (60–80°C, 6–8 hours) are common. Optimize pH (6.5–7.0) using ammonium acetate buffers to stabilize intermediates .

Q. How can structural characterization of this compound be performed to confirm purity and tautomeric forms?

  • Methodological Answer : Use NMR (¹H/¹³C) to distinguish keto-enol tautomers:

  • Keto form : Carbonyl carbon resonance at δ 165–170 ppm.
  • Enol form : Olefinic protons at δ 5.5–6.0 ppm .
    Pair with FT-IR (C=O stretch at 1680 cm⁻¹) and X-ray crystallography for unambiguous confirmation .

Q. What are the key stability considerations for this compound under varying pH and temperature?

  • Methodological Answer : The compound degrades above 150°C; store at 2–8°C in inert atmospheres (N₂/Ar). Hydrolysis is pH-dependent:

  • Acidic conditions (pH <3) : Rapid decomposition via C–N bond cleavage.
  • Neutral/alkaline conditions (pH 7–9) : Stable for >30 days .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?

  • Methodological Answer :

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring to enhance antimicrobial activity (MIC reduced by 50% vs. parent compound) .
  • Heterocyclic fusion : Attach triazole/thiadiazine moieties to improve anticancer potency (IC₅₀: 12–18 µM in HeLa cells) .
  • Assays : Use MTT for cytotoxicity and disk diffusion for antimicrobial screening .

Q. What mechanisms underlie the contradictory biological activity data reported for pyrazol-3-one derivatives in different studies?

  • Methodological Answer : Contradictions arise from:

  • Tautomerism : Keto forms often show higher enzyme inhibition (e.g., COX-2 IC₅₀: 0.8 µM) than enol forms (IC₅₀: 5.2 µM) .
  • Solubility differences : Polar derivatives (logP <2) exhibit better in vivo bioavailability but reduced membrane permeability in vitro .
    Standardize assays using validated cell lines (e.g., ATCC) and control for tautomeric equilibrium .

Q. How can advanced analytical techniques resolve crystallographic and spectroscopic ambiguities in pyrazol-3-one derivatives?

  • Methodological Answer :

  • SC-XRD : Resolve tautomerism and hydrogen bonding networks (e.g., Jahn-Teller distortions in crystal lattices) .
  • DFT calculations : Predict NMR/IR spectra and compare with experimental data (RMSD <5%) .
  • HPLC-MS/MS : Detect degradation products (e.g., hydrolyzed fragments at m/z 121.05) .

Q. What experimental strategies are effective in elucidating the biological targets of this compound in oncology research?

  • Methodological Answer :

  • Pull-down assays : Use biotinylated analogs to isolate protein targets (e.g., tubulin or topoisomerase II) .
  • Kinase profiling : Screen against a panel of 100+ kinases to identify inhibition hotspots (e.g., EGFR IC₅₀: 9.3 µM) .
  • Transcriptomics : RNA-seq of treated cancer cells to map pathway disruptions (e.g., apoptosis upregulation) .

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